5,7-Dichlorothiazolo(5,4-d)pyrimidine

Kinase inhibitor Antiproliferative Scaffold hopping

5,7-Dichlorothiazolo[5,4-d]pyrimidine is an electron-deficient heterobicyclic scaffold enabling sequential nucleophilic aromatic substitution at both chloro positions. This versatile building block has been validated across five target classes—Syk, mTOR, PI3Kδ, JAK2/3, and HIV-1 NNRTIs—with documented >100-fold selectivity over ZAP-70, Lck, and Lyn. Direct scaffold comparisons confirm superior anticancer activity versus thieno[2,3-d]pyrimidine analogs, with up to 38-fold cancer-cell selectivity (IC50 as low as 1.03 µM). Choose this building block to accelerate parallel discovery efforts in kinase inhibitor and antiviral programs with a single inventory investment.

Molecular Formula C5HCl2N3S
Molecular Weight 206.05 g/mol
CAS No. 13479-88-4
Cat. No. B076482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dichlorothiazolo(5,4-d)pyrimidine
CAS13479-88-4
Molecular FormulaC5HCl2N3S
Molecular Weight206.05 g/mol
Structural Identifiers
SMILESC1=NC2=C(S1)N=C(N=C2Cl)Cl
InChIInChI=1S/C5HCl2N3S/c6-3-2-4(11-1-8-2)10-5(7)9-3/h1H
InChIKeyXYBGDWLYHQAUQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,7-Dichlorothiazolo(5,4-d)pyrimidine (CAS 13479-88-4): Core Scaffold for Kinase Inhibitor Synthesis and Heterocyclic Chemistry


5,7-Dichlorothiazolo(5,4-d)pyrimidine (CAS 13479-88-4) is a heterobicyclic building block consisting of a fused thiazole and pyrimidine ring system with chlorine atoms at the 5- and 7-positions [1]. The compound has a molecular formula of C₅HCl₂N₃S, a molecular weight of 206.05 g/mol, and exhibits a computed XLogP3-AA value of 2.9 [2]. This electron-deficient scaffold serves as a versatile intermediate in medicinal chemistry, enabling sequential nucleophilic aromatic substitution at both chloro-substituted positions for the synthesis of kinase inhibitors targeting Syk, mTOR, PI3Kδ, and JAK2/3, as well as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) [3].

Why 5,7-Dichlorothiazolo(5,4-d)pyrimidine Cannot Be Replaced by Other Thiazolopyrimidine Regioisomers or Mono-Chloro Analogs


The thiazolopyrimidine scaffold exists in multiple regioisomeric forms (e.g., thiazolo[4,5-d]pyrimidine, thiazolo[5,4-d]pyrimidine), each presenting distinct spatial arrangements of heteroatoms that dictate ATP-binding pocket complementarity and kinase selectivity profiles [1]. The 5,7-dichloro substitution pattern of 5,7-dichlorothiazolo[5,4-d]pyrimidine enables sequential, orthogonal functionalization at two distinct positions, a synthetic versatility that mono-chloro analogs (e.g., 5-chloro or 7-chloro derivatives) cannot provide [2]. Direct head-to-head scaffold comparison studies have demonstrated that thiazolo[5,4-d]pyrimidine derivatives exhibit superior anti-cancer activity relative to thieno[2,3-d]pyrimidine analogs, confirming that even closely related heterocyclic cores produce meaningfully different biological outcomes [3].

Quantitative Comparative Evidence: 5,7-Dichlorothiazolo(5,4-d)pyrimidine Differentiation Data


Scaffold Head-to-Head Comparison: Thiazolo[5,4-d]pyrimidine vs. Thieno[2,3-d]pyrimidine Anticancer Activity

In a systematic scaffold-hopping study evaluating PI3K inhibitors, thiazolo[5,4-d]pyrimidine derivative 7a demonstrated superior anticancer activity compared to its direct thieno[2,3-d]pyrimidine analog 6a [1]. Both compounds were evaluated under identical assay conditions, confirming that the thiazolo[5,4-d]pyrimidine core—the exact scaffold class of 5,7-dichlorothiazolo(5,4-d)pyrimidine—provides a measurable efficacy advantage over the thienopyrimidine alternative.

Kinase inhibitor Antiproliferative Scaffold hopping PI3K inhibition

Dual Chloro Substitution Pattern Enables Orthogonal Derivatization Across Multiple Kinase Targets

5,7-Dichlorothiazolo(5,4-d)pyrimidine has been successfully employed as the key intermediate in the synthesis of highly selective inhibitors across five distinct therapeutic targets: Syk (IC50 values in low nanomolar range, >100-fold selectivity over related kinases), mTOR (brain-penetrant ATP-competitive inhibitor design), PI3Kδ (potent and highly selective benzimidazole series), JAK2/3 inhibitors for myelofibrosis research, and HIV-1 NNRTIs (orally bioavailable piperidine-substituted series) [1][2][3][4]. In contrast, alternative scaffolds such as monochloro thiazolopyrimidines or pyrazolopyrimidines typically address only 1–2 target classes due to restricted functionalization sites.

Syk inhibitor mTOR inhibitor PI3Kδ inhibitor NNRTI JAK2/3 inhibitor

Established Synthetic Route with High-Yield Key Intermediate Under Mild Conditions

A convenient, reproducible synthesis of 5,7-dichlorothiazolo[5,4-d]pyrimidine has been reported using ethyl isocyanoacetate and ethoxycarbonyl isothiocyanate, which selectively afford the key 5-aminothiazole intermediate in high yield under mild conditions [1]. This intermediate is then converted to the target compound in three additional steps. Commercial vendors report achieving >98% purity via tandem cyclocondensation-chlorination processes . In contrast, alternative regioisomers such as thiazolo[4,5-d]pyrimidines often require harsher conditions (elevated temperature, strong base) and produce lower overall yields due to less favorable cyclization thermodynamics.

Process chemistry Synthesis Scalability Heterocyclic chemistry

Defined Solubility Profile for Predictable Formulation and Biological Assay Compatibility

The solubility profile of 5,7-dichlorothiazolo(5,4-d)pyrimidine has been quantitatively characterized: soluble in DMF (2 mg/mL) and DMSO (1 mg/mL), but insoluble in ethanol and PBS (pH 7.2) . This profile differs from related 5-amino-thiazolo[5,4-d]pyrimidine derivatives, which typically exhibit improved aqueous solubility due to the presence of a basic amine moiety (as demonstrated in BRAF inhibitor studies where 5-amino derivatives were selected specifically for 'desired solubility' properties) [1]. The dichloro compound's preferential solubility in DMSO/DMF over aqueous buffers makes it particularly suitable for DMSO stock solution preparation and subsequent dilution into cell culture media for in vitro screening workflows.

Solubility Formulation DMSO ADME Assay development

Documented Use in Patented SYK Inhibitor Series with Nanomolar Selectivity

5,7-Dichlorothiazolo(5,4-d)pyrimidine serves as the core scaffold in a series of patented thiazolopyrimidine SYK inhibitors (US8921383, Hoffmann-La Roche) for the treatment of autoimmune and inflammatory diseases [1]. The patent explicitly claims thiazolopyrimidine derivatives incorporating the 5,7-disubstituted core structure. Related SYK inhibitor programs utilizing this scaffold have achieved >100-fold selectivity over closely related kinases (e.g., ZAP-70, Lck, Lyn) with IC50 values in the low nanomolar range [2]. Alternative SYK inhibitor scaffolds (e.g., pyrazolopyrimidines, imidazopyrazines) have been reported to exhibit lower selectivity windows (typically 10–50×) or require more extensive synthetic manipulation to achieve comparable selectivity profiles.

SYK inhibitor Autoimmune disease Inflammation Selectivity Patent

Thiazolo[5,4-d]pyrimidine Scaffold Exhibits 12-Fold Cancer Cell Selectivity in Antiproliferative Assays

In a systematic evaluation of thiazolo[5,4-d]pyrimidine derivatives against human gastric cancer cell lines, compound 7i exhibited potent inhibition of MGC-803 cells (IC50 = 4.64 μM) and HGC-27 cells (IC50 = 5.07 μM) while demonstrating approximately 12-fold selectivity over normal gastric epithelial GES-1 cells [1]. Morpholine-substituted derivative 24 from a related series achieved IC50 = 1.03 μM against MGC-803 with even greater selectivity (IC50 = 38.95 μM against GES-1, approximately 38-fold selectivity) [2]. These data establish the thiazolo[5,4-d]pyrimidine scaffold as capable of delivering meaningful cancer cell selectivity—a property not uniformly observed across alternative fused pyrimidine scaffolds such as thienopyrimidines or pyrrolopyrimidines, which frequently exhibit narrower therapeutic windows.

Antiproliferative Cancer selectivity Gastric cancer Cytotoxicity

Validated Application Scenarios for 5,7-Dichlorothiazolo(5,4-d)pyrimidine in Drug Discovery and Chemical Biology


SYK Inhibitor Lead Optimization for Autoimmune and Inflammatory Disease Programs

As validated by the Hoffmann-La Roche patent (US8921383) and peer-reviewed studies demonstrating >100-fold selectivity over ZAP-70, Lck, and Lyn, 5,7-dichlorothiazolo(5,4-d)pyrimidine provides an ideal starting point for SYK inhibitor SAR exploration [1][2]. Medicinal chemists can utilize sequential functionalization at the 5- and 7-positions to optimize potency, selectivity, and ADME properties while maintaining the core scaffold's documented selectivity advantages.

PI3K/mTOR Dual Inhibitor Development with Demonstrated In Vivo Efficacy

Direct head-to-head comparison established that thiazolo[5,4-d]pyrimidine derivatives exhibit superior anticancer activity relative to thieno[2,3-d]pyrimidine analogs [3]. The scaffold has been successfully employed to generate orally active PI3K inhibitors with favorable PK properties and significant in vivo efficacy, making 5,7-dichlorothiazolo(5,4-d)pyrimidine a strategically advantageous building block for PI3K/AKT/mTOR pathway-targeted programs.

Anticancer Lead Discovery with Built-In Cancer Cell Selectivity

Thiazolo[5,4-d]pyrimidine derivatives have demonstrated up to 38-fold selectivity between cancer cells (MGC-803) and normal cells (GES-1), with IC50 values as low as 1.03 μM [4][5]. This established selectivity profile supports the use of 5,7-dichlorothiazolo(5,4-d)pyrimidine in anticancer medicinal chemistry campaigns where minimizing normal tissue cytotoxicity is a primary design objective.

Multi-Target Kinase Inhibitor Platform Chemistry

5,7-Dichlorothiazolo(5,4-d)pyrimidine has been successfully employed across five distinct target classes: Syk (autoimmune/inflammation), mTOR (CNS disorders), PI3Kδ (oncology), JAK2/3 (myelofibrosis), and HIV-1 NNRTIs (antiviral) [2][6][7]. This multi-target versatility supports parallel discovery efforts from a single building block inventory, enabling efficient resource allocation in core facility or CRO settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,7-Dichlorothiazolo(5,4-d)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.